3-Methylglutamic acid

CAS No.: 2445-97-8

Cat. No.: VC3770138

Molecular Formula: C6H11NO4

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2445-97-8 |

|---|---|

| Molecular Formula | C6H11NO4 |

| Molecular Weight | 161.16 g/mol |

| IUPAC Name | 2-amino-3-methylpentanedioic acid |

| Standard InChI | InChI=1S/C6H11NO4/c1-3(2-4(8)9)5(7)6(10)11/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11) |

| Standard InChI Key | FHJNAFIJPFGZRI-UHFFFAOYSA-N |

| SMILES | CC(CC(=O)O)C(C(=O)O)N |

| Canonical SMILES | CC(CC(=O)O)C(C(=O)O)N |

Introduction

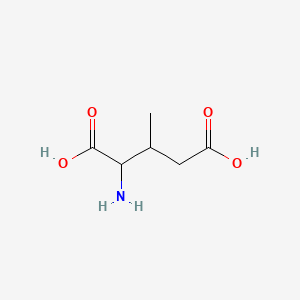

Chemical Structure and Properties

Structure and Identity

3-Methylglutamic acid is a derivative of glutamic acid featuring a methyl group at the 3-position of the carbon chain. Its chemical formula is C₆H₁₁NO₄ with a molecular weight of 161.16 g/mol . The compound is officially registered with CAS number 63088-04-0 and is characterized as (2S,3R)-2-amino-3-methylpentanedioic acid according to IUPAC nomenclature . The structural formula can be represented with the canonical SMILES notation: OC(C@HN)=O .

Physical and Chemical Properties

3-Methylglutamic acid exhibits specific physicochemical properties that influence its behavior in biological systems and laboratory applications. It is soluble in water and classified as a weakly acidic compound based on its pKa values . In laboratory settings, it demonstrates solubility of at least 1.61 mg/mL in DMSO when assisted with ultrasonic treatment .

The compound's molecular structure contains two carboxylic acid groups and one amino group, contributing to its acidic properties and ability to form zwitterions at physiological pH. For research applications, the following solubility and storage information is particularly relevant:

| Property | Characteristic |

|---|---|

| Formula | C₆H₁₁NO₄ |

| Molecular Weight | 161.16 g/mol |

| Solubility | ≥ 1.61 mg/mL in DMSO with ultrasonic treatment |

| Storage | Room temperature |

| Stock Solution Storage | -80°C (use within 6 months); -20°C (use within 1 month) |

Table 1: Physicochemical properties of 3-Methylglutamic acid

Stereochemistry

3-Methylglutamic acid possesses two stereocenters at the C-2 and C-3 positions, leading to four possible stereoisomers. The most commonly studied forms are the (2S,3R) and (2S,3S) configurations . The threo isomer corresponds to the (2S,3R) configuration, which has been identified as the naturally occurring form present in calcium-dependent antibiotics (CDAs) and daptomycin . This stereochemical specificity is critical for the biological activity of the compound, as different stereoisomers may exhibit varying pharmacological properties and biochemical interactions .

Biological Activity and Pharmacological Properties

Glutamate Transport Inhibition

The most notable pharmacological property of 3-Methylglutamic acid, particularly in its (±)-threo form, is its ability to act as a potent blocker of glutamate transport . The compound demonstrates selective inhibitory activity against specific excitatory amino acid transporters (EAATs). Research has shown that it preferentially inhibits EAAT2 and EAAT4 subtypes, with significantly less activity against EAAT1 and EAAT3 .

The selectivity profile of 3-Methylglutamic acid is quantified by its IC₅₀ values for different EAAT subtypes:

| EAAT Subtype | IC₅₀ (μM) |

|---|---|

| EAAT2 | 90 |

| EAAT4 | 109 |

| EAAT1 | 1600 |

| EAAT3 | 1080 |

Table 2: IC₅₀ values for 3-Methylglutamic acid inhibition of EAAT subtypes

This selective inhibition profile makes 3-Methylglutamic acid a valuable pharmacological tool for studying glutamate transport systems, particularly in investigating the roles of EAAT2 and EAAT4 in neuronal function and pathology .

Natural Occurrence and Biosynthesis

Natural Sources

3-Methylglutamic acid has been identified in various natural sources. It can be found in tamarind, making it a potential biomarker for the consumption of this food product . More significantly, the (2S,3R) configuration of 3-Methylglutamic acid is present as a residue in calcium-dependent antibiotics (CDAs) and daptomycin, which are therapeutically relevant nonribosomal lipopeptide antibiotics .

Biosynthetic Pathways

The biosynthesis of 3-Methylglutamic acid involves specific enzymatic pathways. In the context of CDA and daptomycin biosynthesis, research has revealed that the methyltransferase gene glmT plays a crucial role in the incorporation of the 3-MeGlu residue . Deletion of this gene abolished the incorporation of 3-MeGlu and resulted in the production of glutamate-containing CDA exclusively .

The biosynthetic pathway involves SAM-dependent methylation of α-ketoglutarate catalyzed by GlmT, producing (3R)-methyl-2-oxoglutarate, which is subsequently transaminated to yield (2S,3R)-3-methylglutamic acid . This process occurs before peptide assembly, and the module 10 A-domain of the CDA peptide synthetase demonstrates specificity for the (2S,3R)-stereoisomer .

In a broader biochemical context, N-methyl-L-glutamic acid can be biosynthetically produced from methylamine and glutamic acid through the action of the enzyme methylamine-glutamate N-methyltransferase . It can also be demethylated by methylglutamate dehydrogenase to regenerate glutamic acid, serving as an intermediate in methane metabolism .

Synthesis Methods

Stereoselective Synthesis Approaches

Several methods have been developed for the stereoselective synthesis of 3-Methylglutamic acid isomers. Two primary approaches have been documented:

-

Arndt-Eistert Homologation: This method involves the homologation of suitably protected (2S,3S)-3-methylaspartic acid, which occurs with retention of configuration at C-3 to ultimately yield (2S,3R)-3-methylglutamic acid .

-

Conjugate Addition Strategies: (2S,3R)-3-Methylglutamic acid can be prepared via the conjugate addition of the lithiated anion of the bis-lactim ether of cyclo-(R-Val-Gly) to methyl (E)-butenoate . Alternatively, using isopentyl (Z)-butenoate in an analogous reaction ultimately yields (2S,3S)-3-methylglutamic acid . Both conjugate addition approaches demonstrate high diastereoselectivity .

These synthetic methods are particularly valuable for preparing specific stereoisomers needed for biological studies and pharmaceutical applications, as the stereochemistry significantly impacts the compound's biological activity.

Research Applications and Significance

Role in Antibiotic Compounds

One of the most significant applications of 3-Methylglutamic acid is its presence in therapeutically relevant antibiotics. The (2S,3R)-configured 3-MeGlu residue is found in calcium-dependent antibiotics (CDAs) and daptomycin, which are important nonribosomal lipopeptide antibiotics . Understanding the biosynthesis and incorporation of 3-MeGlu in these antibiotics is crucial for engineering lipopeptides with modified glutamate residues that may exhibit improved bioactivity and/or reduced toxicity .

Pharmacological Research Tool

3-Methylglutamic acid serves as a valuable pharmacological tool for studying glutamate transport systems in the brain. Its selective inhibition of EAAT2 and EAAT4 transporters makes it particularly useful for investigating these specific subtypes . EAAT2 is the predominant glutamate transporter in the brain, while EAAT4 is highly expressed in the cerebellum . The ability to selectively target these transporters allows researchers to better understand their physiological roles and potential involvement in neurological disorders.

The compound's utility extends to its potential application in asymmetric synthesis as a chiral auxiliary and as a foundational component for developing novel peptides with specific properties .

| Product Name | Catalog # | Quantity | Price |

|---|---|---|---|

| (±)-threo-3-Methylglutamic acid | sc-204344 | 5 mg | $312.00 |

| (±)-threo-3-Methylglutamic acid | sc-204344A | 50 mg | $1539.00 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume